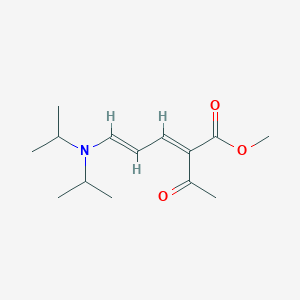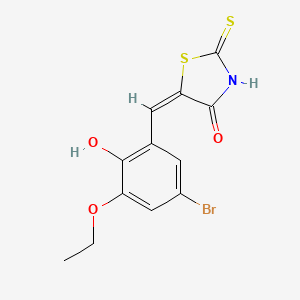![molecular formula C18H22N2O B5162538 N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine, also known as ADB chminaca, is a synthetic cannabinoid that has gained popularity among drug users. Despite its illicit use, ADB chminaca has been a subject of scientific research due to its potential therapeutic benefits.
Wirkmechanismus
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. It has a higher affinity for CB1 receptors than CB2 receptors. This compound chminaca also inhibits the reuptake of the neurotransmitter dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound chminaca has been shown to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. It also has antinociceptive and anxiolytic effects. This compound chminaca has been found to have a longer half-life than other synthetic cannabinoids, leading to prolonged effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has advantages and limitations for lab experiments. Its high potency and long half-life make it useful for studying the endocannabinoid system and potential therapeutic applications. However, its illicit nature and potential for abuse make it challenging to obtain and use in research.
Zukünftige Richtungen
For N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca research include investigating its potential use in treating neurodegenerative disorders and pain management. Further studies are needed to determine its safety and efficacy in humans. Additionally, research on the structure-activity relationship of this compound chminaca could lead to the development of new synthetic cannabinoids with improved therapeutic properties.
Conclusion:
This compound chminaca is a synthetic cannabinoid that has potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its illicit use, this compound chminaca remains a subject of scientific research due to its potential therapeutic applications.
Synthesemethoden
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 2-(allyloxy)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is purified using chromatography techniques to obtain this compound chminaca in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been used in scientific research to investigate its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. This compound chminaca has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-prop-2-enoxyphenyl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14-21-18-10-5-4-8-16(18)15-20(2)13-11-17-9-6-7-12-19-17/h3-10,12H,1,11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEAXRYRWNXMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5162457.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)

![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)


![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
